Home > Products > Screening Compounds P64987 > 4-Methylthiopyrido[3,4-d]pyrimidine
4-Methylthiopyrido[3,4-d]pyrimidine -

4-Methylthiopyrido[3,4-d]pyrimidine

Catalog Number: EVT-8630077
CAS Number:
Molecular Formula: C8H7N3S
Molecular Weight: 177.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Methylthiopyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound features a methylthio group at the 4-position of the pyridine ring, which contributes to its unique chemical properties and biological activities. The molecular formula for this compound is C10_{10}H9_{9}N3_{3}S, indicating that it contains carbon, hydrogen, nitrogen, and sulfur atoms.

Source

The synthesis of 4-methylthiopyrido[3,4-d]pyrimidine has been explored in various research studies and patents, highlighting its potential applications in medicinal chemistry. Notably, methodologies for synthesizing derivatives of pyrido[3,4-d]pyrimidine have been documented in patent literature and scientific journals, indicating a growing interest in this class of compounds for their therapeutic potentials .

Classification

This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It can also be categorized as a pyrimidine derivative, which is significant in the development of pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 4-methylthiopyrido[3,4-d]pyrimidine can be achieved through several methods, primarily involving the functionalization of key intermediates. One notable approach involves starting from 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate can undergo various reactions such as nucleophilic substitution and oxidation to yield the desired product.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available starting materials like 3-aminopyridine-4-carboxylic acid and amidines.
  2. Catalysts: Sodium acetate is commonly used as a nucleophilic catalyst during the reaction.
  3. Reaction Conditions: The reactions are typically conducted under reflux conditions in organic solvents for several hours, followed by purification steps including thin-layer chromatography (TLC) detection and extraction methods .
Molecular Structure Analysis

Structure

The molecular structure of 4-methylthiopyrido[3,4-d]pyrimidine features a fused bicyclic system consisting of a pyridine and a pyrimidine ring. The presence of the methylthio group at the 4-position enhances its solubility and reactivity.

Data

  • Molecular Formula: C10_{10}H9_{9}N3_{3}S
  • Molecular Weight: Approximately 219.26 g/mol
  • Key Functional Groups: Methylthio (-S-CH3_3), pyridine, and pyrimidine rings.
Chemical Reactions Analysis

Reactions

4-methylthiopyrido[3,4-d]pyrimidine can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines to form new derivatives.
  2. Oxidation Reactions: The methylthio group can be oxidized to sulfone derivatives.
  3. Coupling Reactions: It can undergo palladium-catalyzed coupling reactions with boronic acids or formamides to produce diverse structural analogs .

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve high yields and selectivity.

Mechanism of Action

Process

The mechanism through which 4-methylthiopyrido[3,4-d]pyrimidine exerts its biological effects is largely related to its interaction with specific biological targets. Research indicates that compounds in this class may inhibit certain enzymes or receptors involved in disease processes.

Data

Studies have shown that modifications to the structure can significantly alter potency and selectivity against biological targets, making it crucial to explore structure-activity relationships (SAR) for optimizing therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Exhibits good solubility in organic solvents due to the presence of the methylthio group.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may undergo degradation under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the electron-rich nature of the nitrogen atoms in the rings.

Relevant Data or Analyses

Research has indicated that variations in substituents on the pyrido[3,4-d]pyrimidine scaffold can lead to significant differences in chemical reactivity and biological activity profiles .

Applications

Scientific Uses

4-methylthiopyrido[3,4-d]pyrimidine has garnered attention for its potential applications in medicinal chemistry:

  1. Drug Development: Investigated as a scaffold for developing new therapeutic agents targeting various diseases including cancer and infectious diseases.
  2. Biological Research: Used as a tool compound to study biological pathways involving pyrimidine metabolism or enzyme inhibition.
  3. Pharmaceutical Formulations: Potentially incorporated into drug formulations due to its favorable pharmacokinetic properties.
Introduction to 4-Methylthiopyrido[3,4-d]pyrimidine in Medicinal Chemistry

Role as a Privileged Scaffold in Kinase Inhibition and Anticancer Research

The 4-methylthiopyrido[3,4-d]pyrimidine scaffold represents a privileged structural motif in kinase inhibitor development, characterized by its capacity for targeted molecular interactions within ATP-binding sites. This core structure mimics purine nucleobases, enabling competitive inhibition of kinase activity through hydrogen bonding with conserved hinge-region residues (e.g., backbone C=O and N–H groups). The methylthio (-SCH₃) substituent at the C4 position enhances kinase selectivity by occupying hydrophobic pockets adjacent to the ATP-binding cleft, while also providing a synthetic handle for further derivatization [1].

Scaffold Optimization Strategies:

  • Metabolic Stability Enhancement: Early pyrido[3,4-d]pyrimidine inhibitors exhibited rapid turnover in human liver microsomes due to extensive oxidative metabolism. Introduction of a methyl group at the C6 position of the core scaffold (e.g., compound 34h) suppressed metabolism at the distant aniline moiety by altering the compound’s pharmacophore presentation to cytochrome P450 enzymes. This modification reduced human liver microsomal clearance from >92 μL/min/mg protein to <25 μL/min/mg protein while retaining nanomolar potency against monopolar spindle 1 kinase [1].
  • Kinase Selectivity Profiling: The 6-methylpyrido[3,4-d]pyrimidine derivative 34 demonstrated 350-fold selectivity for monopolar spindle 1 over cyclin-dependent kinase 2, attributed to steric complementarity with monopolar spindle 1's methionine gatekeeper residue (Met602). Molecular modeling revealed that the methyl group clashed with phenylalanine (Phe80) in the cyclin-dependent kinase 2 binding pocket, a selectivity mechanism validated through matched-pair biochemical assays (Table 1) [1].

Table 1: Selectivity Profiles of Pyrido[3,4-d]Pyrimidine Derivatives

CompoundCore StructureMPS1 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Ratio (CDK2/MPS1)
5Unsubstituted0.8180225
346-Methyl1.2420350
356-Methyl2.51,100440

Computational Design Advancements: Molecular docking and dynamics simulations of 4-methylthiopyrido[3,4-d]pyrimidine derivatives have identified optimal binding poses with microtubule affinity-regulating kinase 4, a target implicated in Alzheimer’s disease and cancer. The scaffold’s planar geometry facilitates π-stacking with phenylalanine residues (Phe169), while sulfonylpiperazine extensions engage salt bridges with catalytic lysine (Lys89), achieving inhibitory constants (Kᵢ) of 0.09–2.19 μM [8].

Historical Development and Key Milestones in Pyridopyrimidine-Based Drug Discovery

The evolution of pyridopyrimidine-based therapeutics spans five decades, marked by strategic scaffold optimization and clinical validation:

Early Kinase Inhibitors (1990s):Pyrazolo[3,4-d]pyrimidine compounds PP1 and PP2 emerged as first-generation inhibitors of Src family kinases, establishing the pharmacophoric significance of bicyclic heteroaromatic cores for ATP-competitive inhibition. These proof-of-concept molecules demonstrated that nitrogen atom positioning governs target specificity, laying groundwork for pyridopyrimidine diversification [2].

Clinical Candidates (2010–Present):

  • BOS172722: Optimized from the 6-methylpyrido[3,4-d]pyrimidine series, this monopolar spindle 1 inhibitor entered Phase 1 trials for triple-negative breast cancer in combination with paclitaxel. Its discovery resolved metabolic instability liabilities in progenitor compounds through C6 methylation, achieving sustained target coverage in xenograft models at 10 mg/kg doses [1].
  • LL28: A 4-aminopyrazolo[3,4-d]pyrimidine-based dual insulin-like growth factor 1 receptor/Src inhibitor, demonstrating that strategic fusion of pyridopyrimidine with alkyne-linked pharmacophores enables multitargeted kinase inhibition. This compound suppressed tumor growth in mutant Kras-driven lung cancer models without overt toxicity [7].

Properties

Product Name

4-Methylthiopyrido[3,4-d]pyrimidine

IUPAC Name

4-methylsulfanylpyrido[3,4-d]pyrimidine

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

InChI

InChI=1S/C8H7N3S/c1-12-8-6-2-3-9-4-7(6)10-5-11-8/h2-5H,1H3

InChI Key

HALHEEUBMPROHT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.